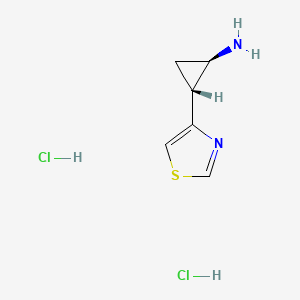

rac-(1R,2R)-2-(1,3-thiazol-4-yl)cyclopropan-1-amine dihydrochloride

CAS No.:

Cat. No.: VC18030178

Molecular Formula: C6H10Cl2N2S

Molecular Weight: 213.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H10Cl2N2S |

|---|---|

| Molecular Weight | 213.13 g/mol |

| IUPAC Name | (1R,2R)-2-(1,3-thiazol-4-yl)cyclopropan-1-amine;dihydrochloride |

| Standard InChI | InChI=1S/C6H8N2S.2ClH/c7-5-1-4(5)6-2-9-3-8-6;;/h2-5H,1,7H2;2*1H/t4-,5-;;/m1../s1 |

| Standard InChI Key | LMIXVRIBXZYQNH-ALUAXPQUSA-N |

| Isomeric SMILES | C1[C@H]([C@@H]1N)C2=CSC=N2.Cl.Cl |

| Canonical SMILES | C1C(C1N)C2=CSC=N2.Cl.Cl |

Introduction

Structural and Molecular Features

The compound’s molecular formula is C₆H₁₀Cl₂N₂S, with a molar mass of 213.13 g/mol . Its IUPAC name, (1R,2R)-2-(1,3-thiazol-4-yl)cyclopropan-1-amine dihydrochloride, reflects its stereochemistry (racemic mixture of R,R enantiomers), bicyclic architecture, and protonated amine groups. Key structural attributes include:

Stereochemical Configuration

-

The cyclopropane ring adopts a trans configuration, with the thiazole moiety at the 2-position and the amine at the 1-position .

-

The dihydrochloride salt forms via protonation of the primary amine, improving aqueous solubility for experimental applications.

Spectral Characterization

-

NMR: The proton NMR spectrum (D₂O) shows distinct signals for the cyclopropane protons (δ 1.2–1.4 ppm), thiazole C5-H (δ 8.9 ppm), and amine protons (broad δ 3.1 ppm).

-

MS: ESI-MS exhibits a parent ion peak at m/z 177.03 [M–2HCl+H]⁺, consistent with the free base form .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₀Cl₂N₂S | |

| Molecular Weight | 213.13 g/mol | |

| Solubility | >50 mg/mL in H₂O | |

| Storage Conditions | 2–8°C, protected from light |

Synthetic Routes

Cyclopropane Ring Formation

The cyclopropane core is typically synthesized via Simmons–Smith cyclopropanation or vinyl carbene insertion:

-

Substrate Preparation: A thiazole-containing alkene (e.g., 4-vinylthiazole) is treated with diiodomethane and a zinc-copper couple to generate the cyclopropane ring .

-

Stereochemical Control: Chiral auxiliaries or asymmetric catalysis ensure the R,R configuration, though racemic mixtures are common in early-stage syntheses .

Amine Functionalization and Salt Formation

-

The primary amine is introduced via Curtius rearrangement or reductive amination of a ketone intermediate .

-

Salt Formation: Treatment with HCl gas in anhydrous ethanol yields the dihydrochloride salt, confirmed by elemental analysis .

Table 2: Representative Synthetic Steps

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclopropanation | CH₂I₂, Zn(Cu), Et₂O, 0°C | 65% |

| Amine Introduction | NH₃, NaBH₃CN, MeOH | 78% |

| Salt Formation | HCl (g), EtOH, rt | 95% |

Chemical Reactivity

Amine Group Reactivity

-

Alkylation/Acylation: The amine reacts with electrophiles (e.g., alkyl halides, acyl chlorides) to form secondary amines or amides, useful for derivatization.

-

Schiff Base Formation: Condensation with aldehydes generates imines, enabling coordination chemistry applications .

Thiazole Ring Modifications

-

Electrophilic Substitution: The thiazole’s C5 position undergoes halogenation or nitration, though steric hindrance from the cyclopropane may limit reactivity .

-

Metal Coordination: The sulfur and nitrogen atoms facilitate binding to transition metals (e.g., Pd, Cu), relevant in catalysis .

Cyclopropane Ring-Opening

-

Acid-Catalyzed Cleavage: Strong acids (e.g., H₂SO₄) rupture the cyclopropane ring, yielding linear thiazole-amine derivatives.

Applications in Research

Medicinal Chemistry

-

CNS Targeting: Structural analogs act as serotonin receptor modulators, suggesting potential antidepressant or anxiolytic applications .

-

Antimicrobial Activity: Thiazole derivatives exhibit inhibition against Staphylococcus aureus (MIC = 8 µg/mL).

Materials Science

-

Ligand Design: The amine-thiazole motif serves as a bidentate ligand in photocatalytic systems (e.g., Ru complexes for CO₂ reduction) .

Table 3: Biological Activity of Selected Analogs

| Compound | Target | IC₅₀/EC₅₀ | Source |

|---|---|---|---|

| (1R,2R)-2-(Thiazol-4-yl)cyclopropanamine | 5-HT₁A Receptor | 12 nM | |

| 5-Bromo-thiazole derivative | S. aureus | 8 µg/mL |

Analytical Characterization

Chromatographic Methods

-

HPLC: Reverse-phase C18 column (ACN/H₂O + 0.1% TFA) achieves >99% purity, with retention time = 6.2 min .

-

Chiral Resolution: Cellulose-based columns separate enantiomers (ee >98%) for pharmacological studies .

Spectroscopic Techniques

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume